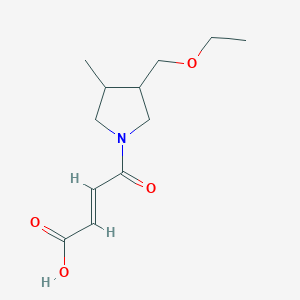
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as EMMP, is an organic compound with wide applications in the field of scientific research. It is a synthetic molecule that is widely used in laboratory experiments to study the biochemical and physiological effects of various compounds. This article will discuss the synthesis method of EMMP, its mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Synthesis and Luminescence Studies
Compounds similar to (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid have been used in the synthesis of organic molecular crystals with stable photoluminescence. These luminescent crystals have potential applications in various fields due to their stability and light-emitting properties (Zhestkij et al., 2021).
Spectroscopic and Thermal Analysis
Derivatives of these compounds have been synthesized and investigated using spectroscopic methods like FT-IR and thermal analyses. Their crystallographic structures have been studied, and these analyses help understand the molecular structure and properties of these compounds (Zayed et al., 2019).
Neuroprotective Agents
Some derivatives act as potent inhibitors of the kynurenine-3-hydroxylase enzyme. This inhibition is significant for neuroprotection, suggesting potential applications in treating neurodegenerative diseases (Drysdale et al., 2000).
Antioxidative and Anti-inflammatory Activity
These compounds have been evaluated for their antioxidative and anti-inflammatory activities. Some members of this family show promising anti-lipid peroxidation and anti-lipoxygenase activity, indicating potential uses in treating inflammation-related conditions (Magoulas et al., 2012).
Hemostatic Activity
Derivatives of 4-oxobut-2-enoic acid have been studied for their effect on the blood coagulation system. Some compounds in this series showed high hemostatic activity and low acute toxicity, suggesting potential medical applications in managing bleeding disorders (Pulina et al., 2017).
Antibacterial Activities
Some novel derivatives synthesized from these compounds have exhibited significant antibacterial activities. This suggests their potential use in developing new antibacterial agents, especially in the face of increasing antibiotic resistance (El-Hashash et al., 2015).
properties
IUPAC Name |
(E)-4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-17-8-10-7-13(6-9(10)2)11(14)4-5-12(15)16/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFIYHEQYJSSC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1CN(CC1C)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479947.png)
![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479949.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479950.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479952.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479953.png)
![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479958.png)
![6-(tert-butyl)-1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479959.png)
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479962.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479965.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479968.png)
![1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479970.png)